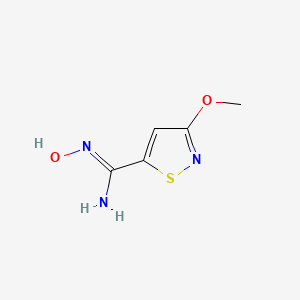
N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. This compound features a five-membered ring containing nitrogen, sulfur, and oxygen atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxy-1,2-thiazole-5-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide oxides, while substitution reactions can produce various substituted thiazole derivatives.
Applications De Recherche Scientifique
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interfere with microbial cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-1,2-thiazole-5-carboximidamide
- N’-Hydroxy-1,2-thiazole-5-carboximidamide
- 2-Methoxy-1,3-thiazole
Uniqueness
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H7N3O2S |
|---|---|
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
N'-hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide |
InChI |
InChI=1S/C5H7N3O2S/c1-10-4-2-3(11-8-4)5(6)7-9/h2,9H,1H3,(H2,6,7) |
Clé InChI |
OEBFIZRSUNFLHN-UHFFFAOYSA-N |
SMILES isomérique |
COC1=NSC(=C1)/C(=N/O)/N |
SMILES canonique |
COC1=NSC(=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


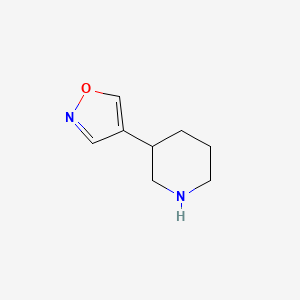
![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
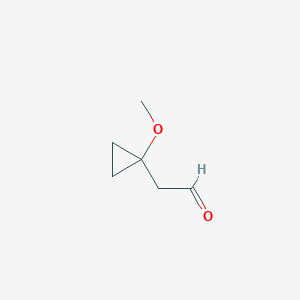

![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
![5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239783.png)
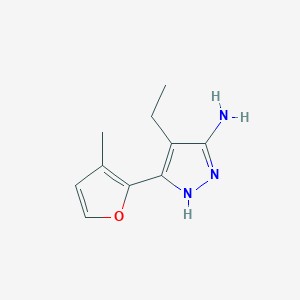
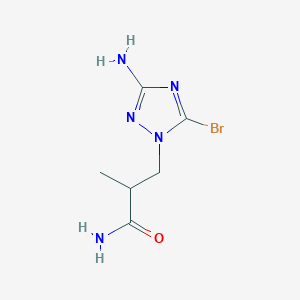
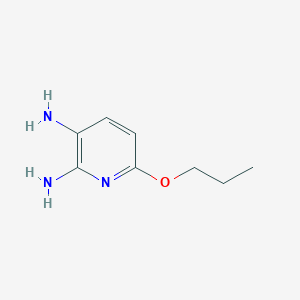

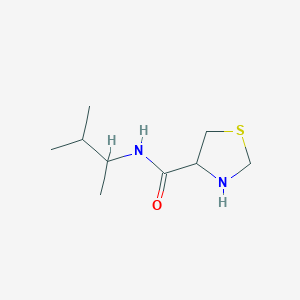
![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)

![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
